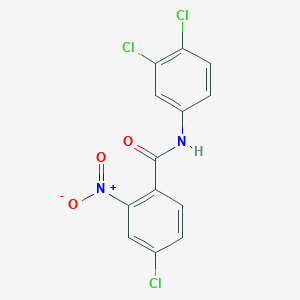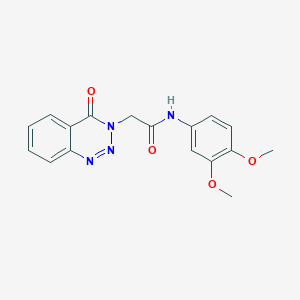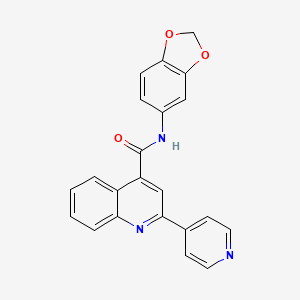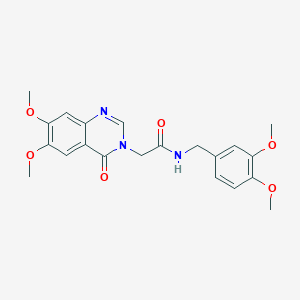
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide is a chemical compound with the molecular formula C13H7Cl3N2O3 It is characterized by the presence of chloro, dichlorophenyl, and nitro functional groups attached to a benzamide core
准备方法
The synthesis of 4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide typically involves the nitration of 4-chloro-N-(3,4-dichlorophenyl)benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzamide compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chloro substituents.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of more oxidized derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: While not yet a drug, the compound’s structural features are explored for the development of new pharmaceuticals. Its derivatives may serve as lead compounds in drug discovery.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
The molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial studies, the compound may target bacterial enzymes, while in anticancer research, it may interfere with cancer cell signaling pathways.
相似化合物的比较
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide can be compared with similar compounds such as:
4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzamide: This compound has a similar structure but with the nitro group in a different position. The positional isomerism can lead to differences in reactivity and biological activity.
4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of a nitro group. The presence of the sulfonamide group can significantly alter its chemical properties and applications.
4-chloro-N-(3,4-dichlorophenyl)benzamide: The parent compound without the nitro group. It serves as a precursor in the synthesis of the nitro derivative and has its own set of applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H7Cl3N2O3 |
|---|---|
分子量 |
345.6 g/mol |
IUPAC 名称 |
4-chloro-N-(3,4-dichlorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-8-2-4-10(15)11(16)6-8/h1-6H,(H,17,19) |
InChI 键 |
LRMNCQFYCWKCJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B14938566.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14938567.png)
ethanoic acid](/img/structure/B14938577.png)
![3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938583.png)




![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide](/img/structure/B14938630.png)
![1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B14938633.png)
![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)

![1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B14938639.png)

